はんのうじょうけん

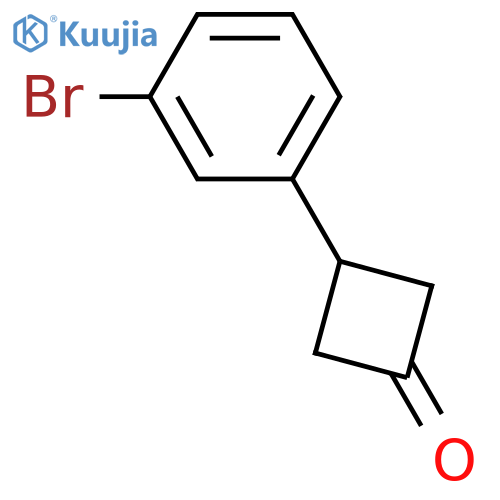

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 2 h, reflux; reflux → 0 °C

リファレンス

Enantioselective [2+2] Cycloaddition of Allenyl Imide with Mono-, or Disubstituted Alkenes

Xiao, Wanlong

; et al ,

Angewandte Chemie ,

2022 ,

61(44) ,